2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) is a chemical compound with the molecular formula C10H8N2O2S and a molecular weight of 220.25 . It is known for its unique structure, which includes a benzothiazole ring and an acetyloxime group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) typically involves the reaction of 2-benzothiazolecarboxaldehyde with hydroxylamine to form the oxime, followed by acetylation to produce the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxime group can also participate in chemical reactions that modify the activity of biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Benzothiazolecarboxaldehyde,O-acetyloxime(9CI) can be compared with other similar compounds, such as:
2-Benzothiazolecarboxaldehyde oxime: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-Benzothiazolecarboxaldehyde:
Benzothiazole derivatives: Various derivatives of benzothiazole have different substituents that can influence their chemical and biological properties.
Eigenschaften
Molekularformel |
C10H8N2O2S |
---|---|
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
[(E)-1,3-benzothiazol-2-ylmethylideneamino] acetate |
InChI |
InChI=1S/C10H8N2O2S/c1-7(13)14-11-6-10-12-8-4-2-3-5-9(8)15-10/h2-6H,1H3/b11-6+ |
InChI-Schlüssel |
CVCOZWQVLGVYIQ-IZZDOVSWSA-N |
Isomerische SMILES |
CC(=O)O/N=C/C1=NC2=CC=CC=C2S1 |
Kanonische SMILES |
CC(=O)ON=CC1=NC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.